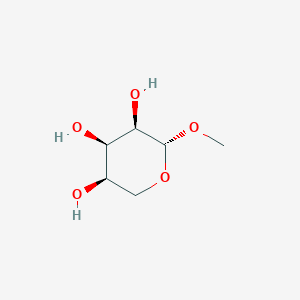

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

Description

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468854 | |

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-61-1 | |

| Record name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (Methyl α-D-glucopyranoside)

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and biological applications of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as Methyl α-D-glucopyranoside. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile molecule in their work.

Introduction and Core Concepts

Methyl α-D-glucopyranoside is a methylated monosaccharide that serves as a cornerstone in carbohydrate chemistry and various biological studies. Its structural similarity to D-glucose, combined with its resistance to metabolic degradation, makes it an invaluable tool for investigating glucose transport, metabolism, and the function of glucose-binding proteins.[1] The anomeric methoxy group locks the molecule in the α-pyranose conformation, preventing mutarotation and the formation of the open-chain aldehyde form.[2] This inherent stability is a key attribute for its application in experimental settings.[2]

This guide will delve into the essential physicochemical characteristics of Methyl α-D-glucopyranoside, provide detailed protocols for its synthesis and analysis, and explore its utility as a non-metabolizable glucose analog in biological research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl α-D-glucopyranoside is paramount for its effective use in research and development. These properties dictate its solubility, stability, and interactions in various experimental systems.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Synonyms | Methyl α-D-glucoside, α-Methylglucoside | |

| CAS Number | 97-30-3 | |

| Molecular Formula | C₇H₁₄O₆ | |

| Molecular Weight | 194.18 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 165-169 °C | [3] |

| Solubility | Highly soluble in water; Soluble in methanol; Practically insoluble in ether. | |

| Optical Rotation | [α]²⁰/D +157° to +160° (c=10, H₂O) | [3] |

| pKa | ~13.71 |

Synthesis of Methyl α-D-glucopyranoside via Fischer Glycosylation

The most common and well-established method for the synthesis of Methyl α-D-glucopyranoside is the Fischer glycosylation.[4] This acid-catalyzed reaction involves the treatment of D-glucose with methanol. The following protocol is a detailed, step-by-step methodology adapted from established procedures.

Rationale for Experimental Choices

The Fischer glycosylation is an equilibrium process.[4] The use of a large excess of methanol as both a reagent and a solvent drives the equilibrium towards the formation of the methyl glycoside. Anhydrous conditions are crucial to prevent the hydrolysis of the formed glycoside back to glucose. A strong acid catalyst, such as hydrochloric acid, is employed to protonate the anomeric hydroxyl group of glucose, facilitating its departure as a water molecule and subsequent attack by methanol. The reaction initially favors the formation of the kinetically controlled furanosides, but with prolonged reaction times, the thermodynamically more stable pyranosides, particularly the α-anomer due to the anomeric effect, become the major products.[4]

Detailed Experimental Protocol

Materials:

-

D-glucose

-

Anhydrous methanol

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

Activated carbon (decolorizing)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Safety Precautions:

-

Methanol is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[5][6][7]

-

Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Always add acid to the alcohol slowly to control any exothermic reaction.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-glucose in anhydrous methanol. A typical ratio is approximately 1 gram of glucose to 10-15 mL of methanol.

-

Acid Catalyst Addition: While stirring, slowly add concentrated hydrochloric acid to the methanolic solution of glucose. The final concentration of HCl should be around 1-3%.

-

Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux with continuous stirring. The reaction is typically refluxed for 24 to 48 hours to ensure the formation of the thermodynamically favored α-pyranoside.

-

Neutralization: After the reflux period, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding anhydrous sodium carbonate with vigorous stirring until effervescence ceases.

-

Filtration and Concentration: Filter the mixture to remove the sodium salts. The filtrate, containing the methyl glucosides, is then concentrated under reduced pressure to a thick syrup.

-

Crystallization and Purification: The resulting syrup is cooled in an ice bath and crystallization is induced, if necessary, by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure Methyl α-D-glucopyranoside. The crude product is then recrystallized from methanol.[8] For colored impurities, the hot methanolic solution can be treated with a small amount of activated carbon before filtration and crystallization.[8]

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried in a vacuum oven.

Workflow Diagram

Caption: Fischer Glycosylation Workflow for Methyl α-D-glucopyranoside Synthesis.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of synthesized Methyl α-D-glucopyranoside.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The anomeric proton (H-1) of the α-anomer typically appears as a doublet at around 4.6-4.8 ppm with a small coupling constant (J ≈ 3-4 Hz). The anomeric carbon (C-1) resonates at approximately 100 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and a complex fingerprint region with C-O stretching and O-H bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Methyl α-D-glucopyranoside.

Rationale for Method Selection: Due to the lack of a strong chromophore, UV detection is not ideal. Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly used for sugar analysis.[9][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation mode for polar compounds like methyl glycosides.[11][12][13]

Detailed HPLC-RID Protocol:

-

Column: A suitable HILIC column (e.g., an amino- or amide-bonded silica column).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detector: Refractive Index Detector (RID), maintained at a stable temperature.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Injection Volume: 10-20 µL.

Workflow Diagram for HPLC Analysis:

Caption: HPLC-RID Workflow for Purity Analysis.

Biological Applications and Mechanisms

The primary utility of Methyl α-D-glucopyranoside in a biological context stems from its role as a non-metabolizable glucose analog.[1][14] This property allows researchers to dissect glucose transport and its downstream effects from glucose metabolism.

Competitive Inhibition of Glucose Transporters

Methyl α-D-glucopyranoside acts as a competitive inhibitor for various glucose transporters, including the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[14] By binding to the glucose binding site of these transporters, it prevents the uptake of glucose into the cell without being transported or metabolized itself.

Signaling Pathway and Experimental Logic Diagram:

Caption: Mechanism of Competitive Inhibition of Glucose Transport.

Applications in Research

-

Studying Glucose Transporter Kinetics and Specificity: By measuring the inhibition of radiolabeled glucose uptake in the presence of varying concentrations of Methyl α-D-glucopyranoside, researchers can determine the affinity (Ki) of the transporter for glucose.

-

Investigating the Role of Glucose Transport in Cellular Processes: This compound can be used to assess the dependence of various cellular functions, such as cell proliferation, insulin secretion, and viral replication, on glucose uptake.

-

Eluting Glycoproteins from Affinity Columns: In biochemical purifications, Methyl α-D-glucopyranoside can be used to elute glycoproteins bound to lectin affinity columns.[1]

The use of Methyl α-D-glucopyranoside allows for the decoupling of the signaling and metabolic effects of glucose, providing a clearer understanding of the roles of glucose transport in cellular physiology and pathophysiology.

Conclusion

Methyl α-D-glucopyranoside is a fundamental tool in the arsenal of chemists and biologists. Its well-defined physicochemical properties, straightforward synthesis, and specific mode of biological action as a non-metabolizable glucose analog make it an indispensable compound for a wide range of scientific investigations. This guide has provided a comprehensive overview to facilitate its effective and safe use in the laboratory.

References

-

Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment. BioResources. Available at: [Link]

-

Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. PubMed Central. Available at: [Link]

-

Methyl α-D-glucopyranoside Definition. Fiveable. Available at: [Link]

-

HPLC of Mono- and Disaccharides Using Refractive Index Detection. ResearchGate. Available at: [Link]

-

Glucoside, α-methyl-, d. Organic Syntheses Procedure. Available at: [Link]

-

Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. SpringerLink. Available at: [Link]

-

HPLC spectra of the standard methyl-α-D-glucopyranoside and... ResearchGate. Available at: [Link]

-

Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. ResearchGate. Available at: [Link]

-

Methanol Safety In Chemical Industry. Available at: [Link]

- Process for the preparation of methylalpha-d-glucoside. Google Patents.

-

A Simple Step-by-Step Protocol for HILIC Method Development. Avantor. Available at: [Link]

-

Determination of Sugars by ChroZen HPLC (Refractive Index Detector). Youngin Chromass. Available at: [Link]

-

methyl-alpha-dextro-glucopyranoside, 97-30-3. The Good Scents Company. Available at: [Link]

-

Methanol MSDS Safety Tips from Experts. VelocityEHS. Available at: [Link]

-

Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. PubMed Central. Available at: [Link]

-

Mulberry Leaf-Derived Bioactive Constituents on Diabetes: Structure, Extraction, Quality Analysis, and Hypoglycemic Mechanisms. MDPI. Available at: [Link]

-

HPLC Analysis of Mono-And Disaccharides in Food Products: October 2013. Scribd. Available at: [Link]

-

The crystal structure of methyl α-d-glucopyranoside. IUCr Journals. Available at: [Link]

-

The Fischer proof of the structure of (+)-glucose. Available at: [Link]

-

Inhibition of the intestinal glucose transporter GLUT2 by flavonoids. ResearchGate. Available at: [Link]

-

METHANOL SAFE HANDLING MANUAL. Methanol Institute. Available at: [Link]

-

A Quantitative HILIC–MS/MS Assay of the Metabolic Response of Huh-7 Cells Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. PubMed Central. Available at: [Link]

- Preparation of methyl glucosides. Google Patents.

-

Fischer glycosidation. Wikipedia. Available at: [Link]

-

Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Advanced Materials Technology. Available at: [Link]

-

A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI. Available at: [Link]

-

Methanol Safety: Exposure Risks & Protective Measures. Chemscape. Available at: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

Sources

- 1. 甲基α-D-吡喃葡萄糖苷 ≥99.0%, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]

- 2. fiveable.me [fiveable.me]

- 3. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. Methanol Safety In Chemical Industry [industrialsafetytips.in]

- 6. ehs.com [ehs.com]

- 7. methanol.org [methanol.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. jasco-global.com [jasco-global.com]

- 10. keidy.com.tw [keidy.com.tw]

- 11. hplc.eu [hplc.eu]

- 12. A Quantitative HILIC–MS/MS Assay of the Metabolic Response of Huh-7 Cells Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. halocolumns.com [halocolumns.com]

- 14. glycodepot.com [glycodepot.com]

An In-depth Technical Guide to Methyl α-D-Glucopyranoside: Synthesis, Characterization, and Applications

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature and Unveiling a Versatile Tool

The nomenclature of carbohydrates can often present ambiguities. The compound name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, while structurally descriptive, is not the commonly used or entirely accurate name for the widely studied and commercially available compound it most likely represents: Methyl α-D-glucopyranoside . The correct IUPAC name for Methyl α-D-glucopyranoside is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol[1]. This guide will focus on this prominent C7 monosaccharide derivative (C₇H₁₄O₆), a cornerstone in glycobiology and related fields[1].

Methyl α-D-glucopyranoside is a methylated form of glucose where the anomeric hydroxyl group at the C1 position is replaced by a methoxy group. This seemingly minor modification has profound biological consequences: it renders the molecule resistant to metabolic degradation by cellular enzymes that process glucose[1]. This property makes it an invaluable tool for a multitude of applications in scientific research, from a probe for glucose transport systems to a key reagent in affinity purification[1]. This guide provides an in-depth exploration of its chemical synthesis, rigorous analytical characterization, and field-proven applications, designed to empower researchers in their experimental endeavors.

Physicochemical Properties and Structural Data

Methyl α-D-glucopyranoside is a white, crystalline solid that is highly soluble in water and slightly soluble in methanol[1]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 97-30-3 | [1] |

| Melting Point | 168-170 °C | |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

The pyranose ring of Methyl α-D-glucopyranoside adopts a chair conformation, which is the most stable arrangement for six-membered rings. The stereochemistry of the hydroxyl groups and the methoxy group is crucial for its specific interactions with biological molecules.

Synthesis of Methyl α-D-Glucopyranoside: The Fischer Glycosylation

The most common and historically significant method for synthesizing Methyl α-D-glucopyranoside is the Fischer glycosylation. This acid-catalyzed reaction involves treating glucose with methanol. The reaction proceeds through a series of steps including ring-opening of the glucose hemiacetal, addition of methanol to the resulting aldehyde, and subsequent ring-closure to form the methyl glycoside.

Figure 1: Simplified workflow of the Fischer glycosylation for the synthesis of methyl glucopyranosides.

Detailed Laboratory Protocol for Fischer Glycosylation

This protocol is adapted from established methods and provides a reliable procedure for the synthesis of Methyl α-D-glucopyranoside.

Materials:

-

Anhydrous D-glucose

-

Anhydrous methanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Activated charcoal

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve anhydrous D-glucose in anhydrous methanol to a concentration of approximately 0.5 M.

-

Acid Catalysis: While stirring, slowly add concentrated hydrochloric acid to the solution to a final concentration of 1-2% (v/v).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add solid sodium carbonate with stirring until the solution is neutral (pH ~7). Effervescence will occur.

-

Filtration: Filter the mixture through a Büchner funnel to remove the sodium chloride and excess sodium carbonate.

-

Decolorization: Transfer the filtrate to a clean flask and add a small amount of activated charcoal. Stir for 15-20 minutes at room temperature to decolorize the solution.

-

Concentration: Remove the charcoal by filtration and concentrate the filtrate using a rotary evaporator until a thick syrup is obtained.

-

Crystallization: Induce crystallization by adding a small seed crystal of Methyl α-D-glucopyranoside or by scratching the inside of the flask with a glass rod. Allow the crystallization to proceed at 4°C overnight.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield Methyl α-D-glucopyranoside. The α- and β-anomers can be separated by fractional crystallization or chromatography if necessary.

Rigorous Analytical Characterization

The identity and purity of synthesized Methyl α-D-glucopyranoside must be confirmed through a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Methyl α-D-glucopyranoside. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.

¹H NMR (D₂O):

-

Anomeric Proton (H-1): A characteristic doublet around 4.8-5.0 ppm with a small coupling constant (J ≈ 3-4 Hz) is indicative of the α-anomer.

-

Other Ring Protons (H-2 to H-6): These protons appear as a complex series of multiplets between 3.2 and 3.9 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.4 ppm.

¹³C NMR (D₂O):

-

Anomeric Carbon (C-1): A signal around 100-102 ppm.

-

Other Ring Carbons (C-2 to C-5): Resonances typically appear in the range of 70-75 ppm.

-

C-6 Carbon: A signal around 61-63 ppm.

-

Methoxy Carbon (-OCH₃): A signal at approximately 55-57 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Under electrospray ionization (ESI), Methyl α-D-glucopyranoside is often observed as sodium or potassium adducts ([M+Na]⁺ or [M+K]⁺).

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of Methyl α-D-glucopyranoside and for separating the α- and β-anomers. A common method involves using a carbohydrate analysis column with an acetonitrile/water mobile phase and refractive index (RI) detection[1].

Key Applications in Research and Development

The unique property of being a non-metabolizable glucose analog makes Methyl α-D-glucopyranoside a versatile tool in various biological and biochemical studies[1].

Probing Glucose Transporters and Glycosidases

Methyl α-D-glucopyranoside can act as a competitive inhibitor of glucose transporters and as a substrate for certain enzymes that cleave glycosidic bonds[1]. This allows researchers to study the kinetics and specificity of these proteins without the complication of subsequent metabolic steps.

Workflow for a Competitive Glucose Uptake Assay:

Figure 2: A typical workflow for a competitive glucose uptake assay using Methyl α-D-glucopyranoside as an inhibitor.

Affinity Chromatography of Lectins and Glycoproteins

Many lectins, which are carbohydrate-binding proteins, have a specificity for glucose and mannose residues. Methyl α-D-glucopyranoside is an excellent eluting agent in the affinity purification of these lectins and their target glycoproteins[1].

Protocol for Lectin Affinity Chromatography:

-

Column Preparation: Pack a chromatography column with a lectin-conjugated resin (e.g., Concanavalin A-Sepharose). Equilibrate the column with a binding buffer (e.g., Tris-buffered saline, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 1 mM MnCl₂).

-

Sample Application: Apply the protein sample containing the target glycoprotein to the column at a slow flow rate to allow for binding.

-

Washing: Wash the column extensively with the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound glycoprotein by applying an elution buffer containing a competitive sugar. For mannose/glucose-binding lectins, an effective elution buffer is the binding buffer supplemented with 0.1-0.5 M Methyl α-D-glucopyranoside.

-

Fraction Collection: Collect the eluted fractions and monitor the protein content by measuring the absorbance at 280 nm.

-

Analysis: Analyze the collected fractions for the presence of the target glycoprotein using methods such as SDS-PAGE and Western blotting.

Conclusion and Future Perspectives

Methyl α-D-glucopyranoside, despite its simple structure, is a powerful and indispensable tool in the arsenal of researchers in glycobiology, biochemistry, and drug development. Its utility as a non-metabolizable glucose analog allows for the precise dissection of glucose transport and binding events. Furthermore, its role in affinity chromatography is central to the isolation and study of a vast array of glycoproteins. As our understanding of the glycome and its role in health and disease continues to expand, the applications of Methyl α-D-glucopyranoside and its derivatives are poised to grow, further solidifying its place as a key enabling molecule in life sciences research.

References

Sources

An In-depth Technical Guide to the Stereoisomers of 2-Methoxytetrahydro-2H-pyran-3,4,5-triol for Researchers and Drug Development Professionals

Introduction: Navigating the Stereochemical Complexity of Methyl Pyranosides

The seemingly simple molecule, 2-Methoxytetrahydro-2H-pyran-3,4,5-triol, represents a family of stereoisomers with profound implications in chemical biology and drug discovery. This guide provides a comprehensive exploration of these stereoisomers, with a primary focus on the derivatives of the ubiquitous monosaccharide, glucose. These compounds, more commonly known as methyl glucopyranosides, serve as fundamental building blocks in medicinal chemistry and as probes for understanding intricate biological processes. Their stereochemical configuration dictates their three-dimensional structure, which in turn governs their interaction with chiral biological macromolecules such as enzymes and receptors. An understanding of the synthesis, characterization, and biological activity of each stereoisomer is therefore paramount for their effective application in research and development.

This guide will delve into the nuances of stereoisomerism in these pyranose systems, provide detailed experimental protocols for their synthesis and separation, and explore their significance in the context of drug development.

The Stereochemical Landscape of 2-Methoxytetrahydro-2H-pyran-3,4,5-triol

The systematic IUPAC name (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol specifically describes one stereoisomer, methyl β-L-glucopyranoside. However, the core structure allows for a rich diversity of stereoisomers arising from the chiral centers within the tetrahydropyran ring.

Enantiomers and Diastereomers

The parent monosaccharides, such as glucose, exist as enantiomers, the D- and L-forms, which are non-superimposable mirror images of each other. This fundamental chirality is carried through to their methyl glycoside derivatives.

-

Enantiomers: Methyl D-glucopyranoside and Methyl L-glucopyranoside are enantiomers. They exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

-

Diastereomers: Stereoisomers that are not mirror images of each other are diastereomers. This category includes:

-

Anomers: These are a specific type of epimer that differ only in the configuration at the anomeric carbon (C1). For methyl glucopyranosides, this results in the α and β anomers. The orientation of the methoxy group is axial in the α-anomer and equatorial in the β-anomer of D-glucose.

-

Epimers: These are diastereomers that differ in the configuration at only one other chiral center. For example, methyl mannopyranoside and methyl galactopyranoside are epimers of methyl glucopyranoside at C2 and C4, respectively.

-

The Anomeric Effect: A Key Determinant of Stability and Reactivity

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, despite the expected steric hindrance. This effect is a crucial factor in the chemistry of methyl pyranosides, influencing their conformational equilibrium and the stereochemical outcome of glycosylation reactions. The stability conferred by the anomeric effect can influence the ratio of α and β anomers formed during synthesis.

Synthesis of Methyl Glucopyranoside Stereoisomers

The synthesis of specific stereoisomers of methyl glucopyranosides is a cornerstone of carbohydrate chemistry. The choice of synthetic route depends on the desired anomeric configuration and the need for protecting group strategies in more complex syntheses.

Fischer Glycosidation: A Direct Approach

The Fischer glycosidation is a classic and straightforward method for the synthesis of methyl glycosides. It involves the reaction of a monosaccharide with an alcohol (in this case, methanol) in the presence of an acid catalyst.[1] This reaction proceeds through a carbocation intermediate, leading to a mixture of α and β anomers, as well as pyranoside and furanoside forms.[1] Typically, longer reaction times favor the formation of the more thermodynamically stable pyranoside, with the α-anomer often being the major product due to the anomeric effect.[1]

Caption: Fischer Glycosidation Mechanism

Materials:

-

D-Glucose

-

Anhydrous Methanol

-

Dowex 50WX8 (H+ form) resin or concentrated sulfuric acid

-

Sodium carbonate

-

Activated charcoal

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Suspend D-glucose (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Add the acid catalyst. If using Dowex resin, add approximately 20% by weight of the glucose. If using sulfuric acid, add a catalytic amount (e.g., 0.5-1% v/v) dropwise while stirring and cooling in an ice bath.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

If using Dowex resin, filter off the resin and wash it with methanol. If using sulfuric acid, neutralize the reaction mixture by adding solid sodium carbonate portion-wise until effervescence ceases.

-

Filter the neutralized mixture to remove the inorganic salts.

-

Combine the filtrates and decolorize by adding activated charcoal, stirring for 15-20 minutes, and filtering.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.

-

The resulting syrup contains a mixture of methyl α- and β-D-glucopyranosides, which can be separated by chromatography or fractional crystallization.

Stereoselective Synthesis and the Role of Protecting Groups

For the synthesis of a single, desired stereoisomer, more sophisticated methods involving protecting groups are employed. Protecting groups temporarily block reactive hydroxyl groups, allowing for regioselective and stereoselective reactions. The choice of protecting group can influence the stereochemical outcome of a glycosylation reaction through neighboring group participation. For instance, an acyl protecting group at the C2 position can favor the formation of a 1,2-trans-glycoside (the β-anomer in the case of glucose).

Separation and Characterization of Stereoisomers

The separation and unambiguous characterization of stereoisomers are critical for their use in research and drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[2] This method utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of carbohydrate isomers.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

-

Chiral column (e.g., Chiralpak AD-H or a similar polysaccharide-based column).

Mobile Phase:

-

A mixture of n-hexane and ethanol or isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio needs to be optimized for the specific column and isomers. A typical starting point is 90:10 (v/v) n-hexane:ethanol.

Procedure:

-

Prepare a standard solution of the methyl glucopyranoside mixture in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.

-

Monitor the elution of the isomers using the detector.

-

Identify the peaks corresponding to the α and β anomers based on their retention times (which may need to be confirmed with pure standards if available).

-

Optimize the separation by adjusting the mobile phase composition (e.g., changing the percentage of the alcohol) to achieve baseline resolution.

Caption: Chiral HPLC Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrates.[4] The chemical shifts and coupling constants of the protons and carbons in the pyranose ring are highly sensitive to the stereochemistry.

-

Anomeric Proton (H1) Signal: The chemical shift and the coupling constant (³J(H1,H2)) of the anomeric proton are diagnostic for the anomeric configuration.

-

For methyl D-glucopyranosides, the α-anomer typically has a larger chemical shift for H1 and a smaller ³J(H1,H2) (around 3-4 Hz, corresponding to an axial-equatorial coupling) compared to the β-anomer, which has a larger ³J(H1,H2) (around 7-8 Hz, corresponding to a diaxial coupling).

-

-

13C NMR: The chemical shift of the anomeric carbon (C1) is also indicative of the anomeric configuration.

| Compound | Anomeric Proton (H1) | Anomeric Carbon (C1) |

| Methyl α-D-glucopyranoside | ~4.6-4.8 ppm (d, J ≈ 3.5 Hz) | ~99-100 ppm |

| Methyl β-D-glucopyranoside | ~4.2-4.4 ppm (d, J ≈ 7.8 Hz) | ~103-104 ppm |

| Methyl α-L-glucopyranoside | ~4.6-4.8 ppm (d, J ≈ 3.5 Hz) | ~99-100 ppm |

| Methyl β-L-glucopyranoside | ~4.2-4.4 ppm (d, J ≈ 7.8 Hz) | ~103-104 ppm |

Note: Exact chemical shifts can vary depending on the solvent and temperature.

Relevance in Drug Development

The stereoisomers of 2-Methoxytetrahydro-2H-pyran-3,4,5-triol and related methyl glycosides are of significant interest to drug development professionals for several reasons.

Glycosidase Inhibitors

Many glycosidase enzymes, which are involved in a wide range of biological processes including digestion, lysosomal catabolism, and viral glycoprotein processing, exhibit a high degree of stereoselectivity. Methyl glycosides are excellent tools for studying these enzymes and for the development of specific inhibitors. For example, derivatives of these simple glycosides can be designed to mimic the natural substrates of these enzymes, leading to the development of therapeutic agents for conditions such as diabetes, lysosomal storage diseases, and viral infections.[5][6]

Antiviral and Anticancer Agents

The incorporation of sugar moieties into drug molecules can significantly impact their pharmacokinetic and pharmacodynamic properties. Glycosylation can improve water solubility, enhance cell permeability, and facilitate targeting to specific tissues or cells.[7] Several antiviral and anticancer nucleoside analogues, for instance, are essentially glycosides where the sugar portion is crucial for their biological activity. While the specific compounds discussed here are simple models, they form the basis for the design and synthesis of more complex glycoside-based drugs. Some studies have suggested that even simple methyl glycosides can exhibit antiviral properties.[8]

Scaffolds for Drug Discovery

Methyl pyranosides serve as versatile chiral scaffolds in drug discovery. Their well-defined three-dimensional structures and multiple hydroxyl groups provide a rich platform for chemical modification and the generation of diverse compound libraries. By systematically varying the stereochemistry and attaching different functional groups, medicinal chemists can explore the structure-activity relationships of new drug candidates.

Conclusion

The stereoisomers of 2-Methoxytetrahydro-2H-pyran-3,4,5-triol, exemplified by the methyl glucopyranosides, represent a fascinating and fundamentally important class of molecules. Their stereochemical diversity, governed by the principles of enantiomerism, diastereomerism, and the anomeric effect, provides a rich playground for chemical synthesis and a powerful tool for probing and modulating biological systems. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, separation, and characterization of these stereoisomers is essential for unlocking their full potential in the ongoing quest for new and effective therapeutics.

References

-

¹H-NMR and ¹³C-NMR spectra of methyl d-glucopyranoside (MG). - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Fischer glycosidation - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Methylglucoside - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Drawing reaction mechanisms - YouTube. (2013, March 27). Retrieved January 26, 2026, from [Link]

-

In silico identification and validation of natural antiviral compounds as potential inhibitors of SARS-CoV-2 methyltransferase - NIH. (2021, February 15). Retrieved January 26, 2026, from [Link]

-

Algorithm for the Pruning of Synthesis Graphs - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - ResearchGate. (2009, January). Retrieved January 26, 2026, from [Link]

-

Synthesis and inhibition of α-glucosidase of methyl glycyrrhetinate glycosides - PubMed. (2019, July 19). Retrieved January 26, 2026, from [Link]

-

Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - NIH. (2021, July 30). Retrieved January 26, 2026, from [Link]

-

Studies on antiviral glycosides. Synthesis and biological evaluation of various phenyl ... - PubMed. (1978, April). Retrieved January 26, 2026, from [Link]

-

Drawing dot structures (video) - Khan Academy. (n.d.). Retrieved January 26, 2026, from [Link]

-

Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed. (2009, April). Retrieved January 26, 2026, from [Link]

-

Studies on α-Glucosidase Inhibitors Development: Magic Molecules for the Treatment of Carbohydrate Mediated Diseases - ResearchGate. (2014, January). Retrieved January 26, 2026, from [Link]

-

Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. (2023, November 25). Retrieved January 26, 2026, from [Link]

-

Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review - YouTube. (2023, April 9). Retrieved January 26, 2026, from [Link]

-

Glycosidase Inhibitors: Structure, Activity, Synthesis, and Medical Relevance | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]

-

A Review on Sasa quelpaertensis's Phytochemical Profiles and Pharmacological Activities. (2022, January 1). Retrieved January 26, 2026, from [Link]

-

methyl alpha-D-glucopyranoside | C7H14O6 | CID 64947 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Drawing Reaction Mechanisms: Key Techniques | StudySmarter. (2023, January 13). Retrieved January 26, 2026, from [Link]

Sources

- 1. Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves [mdpi.com]

- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and inhibition of α-glucosidase of methyl glycyrrhetinate glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systematic chemical synthesis and n.m.r. spectra of methyl alpha-glycosides of isomalto-oligosaccharides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on antiviral glycosides. Synthesis and biological evaluation of various phenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (Methyl α-D-glucopyranoside)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as methyl α-D-glucopyranoside, is a methylated monosaccharide that serves as a pivotal tool in biochemical and pharmacological research. As a stable, non-metabolizable analog of D-glucose, it acts as a competitive inhibitor of glucose transporters, offering a unique avenue for investigating glucose metabolism and its role in various disease states.[1][2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse biological activities of methyl α-D-glucopyranoside, with a focus on its antimicrobial, antiviral, and immunomodulatory potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this compound for novel therapeutic development.

Introduction: Unveiling a Versatile Molecular Probe

Methyl α-D-glucopyranoside is a naturally occurring compound found in various plants, including Quassia amara, Forsythia viridissima, and Pseudoceratina purpurea.[3] Its structural similarity to D-glucose, coupled with the presence of a methoxy group at the anomeric position, renders it resistant to metabolic degradation within cells.[1][2] This key characteristic makes it an invaluable molecular probe for dissecting the intricate processes of glucose transport and metabolism.

The primary mechanism of action of methyl α-D-glucopyranoside revolves around its ability to competitively inhibit sodium-dependent glucose cotransporters (SGLTs) and facilitated glucose transporters (GLUTs).[1] By occupying the glucose binding sites on these transporters, it effectively blocks the uptake of glucose into cells. This targeted inhibition has far-reaching implications, opening doors for therapeutic interventions in a range of conditions, from metabolic disorders to cancer and infectious diseases.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of methyl α-D-glucopyranoside is fundamental for its application in research and development.

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol | |

| Synonyms | Methyl α-D-glucopyranoside, α-Methylglucoside | [1][3] |

| Molecular Formula | C₇H₁₄O₆ | [1][2][3] |

| Molecular Weight | 194.18 g/mol | [1][2][3] |

| Melting Point | 168 °C | [2] |

| Solubility | Soluble in water | [2] |

| Appearance | White crystalline powder | [1] |

Synthesis of Methyl α-D-glucopyranoside

The synthesis of methyl α-D-glucopyranoside is a well-established process, typically achieved through the Fischer glycosylation of glucose. This method involves reacting glucose with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Glycosylation

-

Reaction Setup: Suspend D-glucose in anhydrous methanol.

-

Catalysis: Add a strong acid catalyst, such as hydrogen chloride in methanol or a Lewis acid.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Neutralization: Cool the mixture and neutralize the acid with a suitable base, such as sodium carbonate.

-

Filtration: Filter the mixture to remove the insoluble salts.

-

Crystallization: Concentrate the filtrate and allow the methyl α-D-glucopyranoside to crystallize.

-

Purification: Recrystallize the product from a suitable solvent, such as methanol, to obtain pure crystals.[4]

Figure 2: Proposed antimicrobial mechanism of action.

Antiviral Potential

Computational studies have suggested that methyl α-D-glucopyranoside and its derivatives may act as inhibitors against viral proteases, such as the main protease of SARS-CoV-2. This suggests a potential role for these compounds in antiviral drug discovery.

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed susceptible host cells in a multi-well plate and grow to confluency.

-

Viral Infection: Infect the cell monolayer with a known concentration of the virus.

-

Compound Treatment: After an adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration to determine the EC₅₀ (50% effective concentration). [5][6][7][8][9]

Immunomodulatory Effects

The influence of methyl α-D-glucopyranoside on the immune system is an emerging area of research. By modulating glucose availability to immune cells, it can potentially influence their activation, proliferation, and cytokine production.

Experimental Protocol: Lymphocyte Proliferation Assay

-

Cell Isolation: Isolate lymphocytes from peripheral blood.

-

Cell Culture: Culture the lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

-

Compound Treatment: Treat the stimulated cells with various concentrations of methyl α-D-glucopyranoside.

-

Proliferation Measurement: After a suitable incubation period, assess cell proliferation using methods such as [³H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution). [10][11][12][13][14] Experimental Protocol: Cytokine Release Assay (ELISA)

-

Cell Stimulation: Stimulate immune cells (e.g., peripheral blood mononuclear cells) with an appropriate stimulus (e.g., lipopolysaccharide) in the presence or absence of methyl α-D-glucopyranoside.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants. [15][16][17][18]

Figure 3: Potential immunomodulatory mechanism.

Inhibition of Glucose Transport and Downstream Signaling

The hallmark of methyl α-D-glucopyranoside's biological activity is its competitive inhibition of glucose transporters. This has been extensively studied in the context of renal glucose reabsorption and intestinal glucose absorption.

Mechanism of Action: In renal proximal tubule cells, high glucose levels have been shown to inhibit the uptake of methyl α-D-glucopyranoside. This inhibition is mediated by the activation of protein kinase C (PKC), which in turn stimulates the release of arachidonic acid. [19]This suggests a complex signaling cascade that regulates glucose transport.

The cellular uptake of methyl α-D-glucopyranoside can occur through both Na+-dependent and Na+-independent pathways, corresponding to SGLT and GLUT transporters, respectively. [20]

Safety and Toxicology

Methyl α-D-glucopyranoside is generally considered to be of low toxicity. [1]Acute toxicity studies have indicated that it is classified as Toxicity Category IV for oral, inhalation, and eye irritation routes of exposure. [21]It is not a dermal irritant or sensitizer. [21]The lack of significant toxicity is attributed to its inability to be metabolized by cells, preventing the accumulation of potentially harmful byproducts. [1]

Future Directions and Applications

The unique properties of methyl α-D-glucopyranoside position it as a valuable molecule for future research and therapeutic development.

-

Oncology: Cancer cells often exhibit increased glucose uptake and metabolism (the Warburg effect). By inhibiting glucose transport, methyl α-D-glucopyranoside and its derivatives could potentially serve as anticancer agents, either alone or in combination with other therapies. [1]* Infectious Diseases: Further exploration of the antimicrobial and antiviral properties of novel derivatives could lead to the development of new anti-infective agents with a unique mechanism of action.

-

Immunology: The immunomodulatory effects of this compound warrant further investigation to understand its potential in treating inflammatory and autoimmune diseases.

-

Drug Delivery: The ability of methyl α-D-glucopyranoside to be transported into cells via glucose transporters could be exploited for targeted drug delivery. [1]

Conclusion

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (methyl α-D-glucopyranoside) is a multifaceted molecule with significant potential in biomedical research and drug development. Its role as a competitive inhibitor of glucose transport provides a powerful tool to investigate a wide array of biological processes and offers a promising starting point for the design of novel therapeutics. This guide has provided a comprehensive overview of its biological activities, supported by detailed experimental protocols and mechanistic insights, to facilitate further exploration and innovation in the field.

References

-

The Good Scents Company. (n.d.). methyl-alpha-dextro-glucopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64947, Methyl alpha-D-glucopyranoside. Retrieved from [Link]

- Gout, E., Aubert, S., Bligny, R., et al. (2000). Methyl-β-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13 C nuclear magnetic resonance. Journal of Experimental Botany, 51(349), 1277-1285.

- Iacono, A. D., et al. (2021). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Molecules, 26(18), 5539.

- Wimmer, N., et al. (2018). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. Beilstein Journal of Organic Chemistry, 14, 2824-2833.

- Park, S. H., et al. (2000). High Glucose-Induced Inhibition of alpha-methyl-D-glucopyranoside Uptake Is Mediated by Protein Kinase C-dependent Activation of Arachidonic Acid Release in Primary Cultured Rabbit Renal Proximal Tubule Cells. Journal of Cellular Physiology, 183(3), 355-363.

- Kabir, A. K. M. S., et al. (2009). Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside. Pakistan Journal of Scientific and Industrial Research, 52(3), 138-142.

- Gauthier, J., et al. (2021).

-

Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved from [Link]

- Al-Bari, M. A. A. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Journal of Medical and Biological Science Research, 6(2), 1-10.

- Nagata, K., & Ichikawa, O. (1995). Two endogenous methyl-alpha-D-glucopyranoside uptake activities in Xenopus oocytes. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(1), 115-122.

- Kawsar, S. M. A., et al. (2021). Molecular docking, dynamics simulation, DFT, MEP, PASS and ADMET approaches to methyl α-D-glucopyranoside derivatives for potential inhibitors of chikungunya virus. Journal of the Chilean Chemical Society, 66(2), 5206-5214.

-

Environmental Protection Agency. (2014). Proposed Registration Decision for the New Active Ingredient Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside). Retrieved from [Link]

-

Bowdish Lab. (2015). Cytokine ELISA Protocol Guide. Retrieved from [Link]

- Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065.

- Demchenko, A. V., et al. (2006). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside.

- AIDS Clinical Trials Group. (2000).

- Kaiser, D. W., Fuzesi, S., & Raynor, R. J. (1967). U.S. Patent No. 3,296,245. Washington, DC: U.S.

- Anonymous. (n.d.). Lab 15.

-

MetaSci. (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Viral Plaque Assay Kit. Retrieved from [Link]

-

Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]

- Espinel-Ingroff, A., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista Iberoamericana de Micología, 34(2), 68-77.

- Kabir, A. K. M. S., et al. (2015). Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. International Journal of Organic Chemistry, 5(3), 163-172.

-

ResearchGate. (2020). Proliferation of lymphocytes?. Retrieved from [Link]

- Rodriguez-Tudela, J. L., et al. (2003). Current status of antifungal susceptibility testing methods. Medical Mycology, 41(4), 275-286.

-

American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]

-

protocols.io. (2023). Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. Retrieved from [Link]

- Chen, C., et al. (2022). Mulberry Leaf-Derived Bioactive Constituents on Diabetes: Structure, Extraction, Quality Analysis, and Hypoglycemic Mechanisms. Molecules, 27(23), 8296.

- Duke University Hospital. (n.d.).

- Grunenwald, M., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 1838-1844.

- Stebbings, R., et al. (2007). Cytokine release assays post TGN1412. Journal of Immunotoxicology, 4(3), 169-179.

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. methyl-alpha-dextro-glucopyranoside, 97-30-3 [thegoodscentscompany.com]

- 3. methyl alpha-D-glucopyranoside | C7H14O6 | CID 64947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 9. asm.org [asm.org]

- 10. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hanc.info [hanc.info]

- 12. Lab13 [science.umd.edu]

- 13. researchgate.net [researchgate.net]

- 14. Lymphocyte Proliferation to Antigens, Blood - Duke University Hospital [duke.testcatalog.org]

- 15. scribd.com [scribd.com]

- 16. biomatik.com [biomatik.com]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. High glucose-induced inhibition of alpha-methyl-D-glucopyranoside uptake is mediated by protein kinase C-dependent activation of arachidonic acid release in primary cultured rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Two endogenous methyl-alpha-D-glucopyranoside uptake activities in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Cellular Functions of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol (Methyl α-D-xylopyranoside)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as Methyl α-D-xylopyranoside, is a methylated derivative of the pentose sugar xylose. While structurally simple, this molecule serves as a versatile tool in cellular biology, primarily recognized for its role as a molecular probe in the study of glycosaminoglycan (GAG) biosynthesis and as a substrate or inhibitor for various glycosidases. Its synthetic, non-metabolizable nature in many cellular systems allows for the precise investigation of specific biochemical pathways without the confounding effects of downstream catabolism. This guide provides a comprehensive overview of the known cellular functions of Methyl α-D-xylopyranoside and its anomer, Methyl β-D-xylopyranoside, detailing their mechanisms of action, applications in research, and protocols for their use in cell-based assays.

Introduction: The Chemical Identity and Biological Significance of Methyl Xylosides

Methyl α-D-xylopyranoside is a glycoside in which a methyl group is attached to the anomeric carbon of a xylopyranose ring. The α-configuration denotes that the methoxy group at the anomeric carbon is on the opposite side of the ring from the C5 substituent. This seemingly minor structural feature governs its interaction with cellular machinery, distinguishing its properties from its β-anomer.

Methyl xylosides are primarily utilized in cellular studies for two main reasons: their structural analogy to xylose, a key component of proteoglycans, and their resistance to metabolic degradation. This allows them to act as specific tools to probe and manipulate complex cellular processes.

Core Cellular Function: Modulation of Proteoglycan and Glycosaminoglycan Synthesis

The most well-documented cellular function of methyl xylosides, particularly the β-anomer, is the disruption of proteoglycan synthesis. Proteoglycans are complex macromolecules consisting of a core protein to which one or more glycosaminoglycan (GAG) chains are covalently attached. The synthesis of these GAG chains is initiated by the transfer of a xylose molecule from UDP-xylose to a serine residue on the core protein, a reaction catalyzed by xylosyltransferases.

Mechanism of Action: The "False Acceptor" Pathway

Methyl β-D-xylosides act as "false acceptors" or artificial primers for GAG chain synthesis. Due to their structural similarity to the xylosylated serine residue of the core protein, they can be recognized by the enzymes responsible for GAG chain elongation. This initiates the synthesis of GAG chains directly onto the xyloside, uncoupling it from the core protein.[1] This results in:

-

Inhibition of Proteoglycan Synthesis: The synthesis of normal, protein-linked proteoglycans is reduced by up to 50%.[1][2]

-

Stimulation of Free GAG Chain Synthesis: Cells treated with β-xylosides synthesize and secrete large quantities of free GAG chains into the culture medium.[1][2]

This process provides a powerful method to study the roles of proteoglycans in various cellular functions, such as cell adhesion, migration, and signaling.

While most studies have focused on β-xylosides, there is evidence that α-xylosides can also influence glycoconjugate synthesis, although their effects may be different or less pronounced. For instance, both anomers have been shown to alter glycolipid synthesis in melanoma and Chinese hamster ovary cells.

Impact on Cellular Processes

The disruption of proteoglycan synthesis by methyl xylosides has been shown to have significant consequences for cellular behavior:

-

Morphogenesis: Treatment of embryonic mouse salivary glands with β-xyloside inhibits branching morphogenesis, a process highly dependent on the extracellular matrix.[1]

-

Cell Proliferation: Certain xyloside derivatives, such as p-nitrophenyl β-D-xylopyranoside, can arrest cells in the G1 phase of the cell cycle.[3][4] However, this effect can be uncoupled from the perturbation of proteoglycan synthesis, as methyl β-D-xylopyranoside stimulates free GAG synthesis without affecting cell proliferation at similar concentrations.[3]

-

Cell Migration and Tissue Repair: A C-xylopyranoside derivative has been shown to stimulate the synthesis of dermatan sulfate in keratinocytes, which in turn enhances their migration in response to fibroblast growth factor-10 (FGF-10), suggesting a role in promoting epithelial repair.[5]

Interaction with Glycosidases

Methyl α-D-xylopyranoside and its β-anomer are valuable tools for studying the activity of glycosidases, particularly xylosidases, which are enzymes that cleave xylose residues from oligosaccharides and glycoconjugates.

Substrate for α-Xylosidases

Methyl α-D-xylopyranoside can serve as a substrate for α-xylosidases. The enzymatic cleavage of the glycosidic bond releases xylose and methanol. The activity of these enzymes can be monitored by quantifying the amount of released xylose over time.

Inhibitor of β-Xylosidases

While D-xylose itself is a known competitive inhibitor of most β-xylosidases, methyl xylosides can also exhibit inhibitory effects.[6][7] The nature of this inhibition (competitive, non-competitive, etc.) can vary depending on the specific enzyme and substrate used. The methyl group at the anomeric position prevents the enzyme from cleaving the molecule, allowing it to bind to the active site and block the access of the natural substrate.

Cellular Uptake and Transport

The mechanism by which methyl xylosides enter cells is not fully elucidated. However, based on studies of similar glycoconjugates, it is hypothesized that they may be transported via facilitative glucose transporters (GLUTs). There is some evidence to suggest a preference for the β-anomer in GLUT-mediated transport.[8] Once inside the cell, these molecules are generally considered to be metabolically inert. Studies on Methyl-β-D-glucopyranoside in plant cells have shown that it is synthesized in the cytosol and subsequently stored in the vacuole without being re-exported.[9] A similar sequestration mechanism may exist in mammalian cells.

Experimental Protocols

Inhibition of Proteoglycan Synthesis in Cell Culture

This protocol describes a general method for using methyl β-D-xyloside to inhibit proteoglycan synthesis in adherent cell cultures, such as chondrocytes or fibroblasts.

Materials:

-

Cell line of interest (e.g., primary chondrocytes)

-

Complete cell culture medium

-

Methyl β-D-xylopyranoside (stock solution in sterile PBS or culture medium)

-

[³⁵S]sulfate

-

Lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Prepare working solutions of Methyl β-D-xylopyranoside in complete culture medium at various concentrations (e.g., 0.1, 0.5, 1, 2 mM).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Methyl β-D-xylopyranoside. Include a vehicle control (medium without xyloside).

-

Incubate the cells for a desired period (e.g., 24-48 hours).

-

During the last 4-6 hours of incubation, add [³⁵S]sulfate to the medium to label newly synthesized sulfated GAGs.

-

After the labeling period, collect the culture medium (containing secreted free GAGs) and wash the cell layer with PBS.

-

Lyse the cells to collect the cell-associated proteoglycans.

-

Quantify the amount of [³⁵S]sulfate incorporated into GAGs in both the medium and the cell lysate using a scintillation counter.

-

Analyze the results to determine the effect of Methyl β-D-xylopyranoside on proteoglycan synthesis and secretion of free GAGs.

Expected Outcome: A dose-dependent decrease in cell-associated [³⁵S]-labeled GAGs and a corresponding increase in [³⁵S]-labeled GAGs in the culture medium.

β-Xylosidase Activity Assay

This protocol provides a method for measuring β-xylosidase activity using a chromogenic substrate, p-nitrophenyl-β-D-xylopyranoside (pNPX). The principle can be adapted to study the inhibitory potential of Methyl α-D-xylopyranoside.

Materials:

-

Source of β-xylosidase (e.g., purified enzyme or cell lysate)

-

p-nitrophenyl-β-D-xylopyranoside (pNPX)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of pNPX in the assay buffer.

-

Prepare a series of dilutions of the enzyme source in the assay buffer.

-

To study inhibition, pre-incubate the enzyme with various concentrations of Methyl α-D-xylopyranoside for a set period.

-

Initiate the reaction by adding the pNPX substrate to the enzyme (or enzyme-inhibitor mixture).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution. The stop solution will raise the pH, leading to the development of a yellow color from the released p-nitrophenol.

-

Measure the absorbance of the solution at 405 nm.

-

Create a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

-

Calculate the enzyme activity (and inhibition kinetics if applicable).

Visualization of Cellular Pathways

Disruption of Proteoglycan Synthesis

Caption: Mechanism of Methyl β-D-xyloside in disrupting proteoglycan synthesis.

Experimental Workflow for GAG Synthesis Analysis

Caption: Workflow for analyzing the effect of methyl xylosides on GAG synthesis.

Summary and Future Directions

Methyl α-D-xylopyranoside and its β-anomer are invaluable tools for cell biologists, particularly for those studying the synthesis and function of proteoglycans and the activity of glycosidases. Their ability to act as specific modulators of GAG synthesis provides a means to investigate the complex roles of these molecules in health and disease.

Future research in this area could focus on several key aspects:

-

Anomer Specificity: A more detailed comparison of the effects of the α- and β-anomers of methyl xyloside on GAG synthesis and other cellular processes is needed.

-

Transporter Identification: Elucidating the specific transporters responsible for the cellular uptake of methyl xylosides will provide a more complete understanding of their mechanism of action.

-

Therapeutic Potential: Given their ability to modulate GAG synthesis, which is often dysregulated in diseases such as cancer and fibrosis, there is potential for the development of xyloside-based therapeutics.

-

Signaling Pathways: Further investigation into how the alteration of the proteoglycan landscape by methyl xylosides impacts specific cell signaling pathways will be crucial.

References

-

Mastihubová, M., et al. (2004). An efficient chemoenzymatic route to methyl 4-O-benzyl-2,3-anhydro-beta-D-lyxopyranoside from methyl beta-D-xylopyranoside. Carbohydrate research, 339(2), 425-428. [Link]

-

Pham, T. N., et al. (2004). Determination of sugar structures in solution from residual dipolar coupling constants: methodology and application to methyl beta-D-xylopyranoside. Journal of the American Chemical Society, 126(40), 13100-13110. [Link]

-

Hidalgo-Lara, M. E., et al. (2005). Beta-methyl-xyloside: positive effect on xylanase induction in Cellulomonas flavigena. Journal of industrial microbiology & biotechnology, 32(8), 345-348. [Link]

-

Cutler, L. S., & Chaudhry, A. P. (1974). Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis. Developmental Biology, 38(2), 324-335. [Link]

-

Kuettner, K. E., et al. (1982). Synthesis of cartilage matrix by mammalian chondrocytes in vitro. I. Isolation, culture characteristics, and morphology. The Journal of cell biology, 93(3), 743-750. [Link]

-

Gil, V., et al. (2000). Methyl-β-D-glucopyranoside in higher plants: Accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13C nuclear magnetic resonance. Plant, Cell & Environment, 23(7), 775-784. [Link]

-

Pollet, F., et al. (2010). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Catalysts, 1(1), 1-18. [Link]

-

Krueger, K. C., & Schwartz, N. B. (1991). Altered proteoglycan synthesis via the false acceptor pathway can be dissociated from beta-D-xyloside inhibition of proliferation. The Journal of biological chemistry, 266(30), 20320-20326. [Link]

-

Muto, J., et al. (2011). Exogenous addition of a C-xylopyranoside derivative stimulates keratinocyte dermatan sulfate synthesis and promotes migration. PloS one, 6(10), e25480. [Link]

-

ResearchGate. (n.d.). Examples of microbial β-xylosidase inhibition by D-xylose. [Link]

-

Pothinuch, P., & Jarintzi, T. (2023). In-silico Study of Methyl Beta D-xylopyranoside: A Spectroscopically Screened Small Molecule from Aganosma dichotoma. International Journal of Pharmaceutical and Bio-Medical Science, 3(12), 1-8. [Link]

-

Lund University Publications. (2023). Manipulating the biosynthesis of glycosaminoglycans. [Link]

-

Sirin, S., et al. (2022). Structural‒Kinetic Analysis of Local Wild-Type and Mutants of Thermophile GH43 Bifunctional β-D-Xylosidase/α-L-Arabinofurano. Engineered Science, 19, 114-126. [Link]

-

Sant, A. J., et al. (1987). Xyloside inhibits synthesis of the class II-associated chondroitin sulfate proteoglycan and antigen presentation events. Journal of immunology, 139(6), 1937-1943. [Link]

-

H-W, C., et al. (2022). Human Chondrocytes, Metabolism of Articular Cartilage, and Strategies for Application to Tissue Engineering. International Journal of Molecular Sciences, 23(17), 9911. [Link]

-

Zhang, J., et al. (2022). Biochemical and Molecular Dynamics Study of a Novel GH 43 α-l-Arabinofuranosidase/β-Xylosidase From Caldicellulosiruptor saccharolyticus DSM8903. Frontiers in Microbiology, 13, 808993. [Link]

-

Bian, L., et al. (2011). Chondrocyte and Mesenchymal Stem Cell Derived Engineered Cartilage Exhibits Differential Sensitivity to Pro-Inflammatory Cytokines. Osteoarthritis and Cartilage, 19(9), 1143-1151. [Link]

-

Thompson, H. A., & Spooner, B. S. (1982). Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis. The Journal of cell biology, 92(2), 417-424. [Link]

-

Li, Z., et al. (2022). Chondrogenic differentiation of mesenchymal stem cells through cartilage matrix-inspired surface coatings. Frontiers in Bioengineering and Biotechnology, 10, 972612. [Link]

-

Li, X., et al. (2020). Inhibition kinetics of acetosyringone on xylanase in hydrolysis of hemicellulose. Bioscience, biotechnology, and biochemistry, 84(9), 1851-1857. [Link]

-

Schneider, H. J., & Yatsimirsky, A. K. (2000). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. Organic & biomolecular chemistry, 1(15), 2736-2742. [Link]

-

PubChem. (n.d.). methyl alpha-D-glucopyranoside. [Link]

Sources

- 1. Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altered proteoglycan synthesis via the false acceptor pathway can be dissociated from beta-D-xyloside inhibition of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xyloside inhibits synthesis of the class II-associated chondroitin sulfate proteoglycan and antigen presentation events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exogenous Addition of a C-Xylopyranoside Derivative Stimulates Keratinocyte Dermatan Sulfate Synthesis and Promotes Migration | PLOS One [journals.plos.org]

- 6. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

An In-depth Technical Guide to the Physicochemical Properties of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and biochemical research, understanding the fundamental characteristics of molecular probes is not merely academic; it is the bedrock of robust, reproducible science. The compound (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, more commonly known as Methyl α-D-glucopyranoside , serves as a quintessential tool. Its utility stems from its structural mimicry of glucose, coupled with a critical modification—the methylation of the anomeric hydroxyl group. This seemingly minor alteration blocks its entry into the glycolytic pathway, rendering it a non-metabolizable glucose analog.[1] This guide moves beyond a simple data sheet to provide a comprehensive analysis of its physicochemical properties, offering insights into why these characteristics are pivotal for its application and how they are reliably determined in a modern laboratory setting.

Section 1: Compound Identification and Structural Profile

A precise understanding of a compound begins with its unambiguous identification. Methyl α-D-glucopyranoside is a methylated derivative of the alpha-anomer of D-glucose.[1] The methoxy group at the C1 (anomeric) position locks the molecule in the alpha configuration, preventing mutarotation and metabolic breakdown.

Key Identifiers:

-

IUPAC Name: (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

-

Common Synonyms: Methyl α-D-glucopyranoside, Methyl alpha-D-glucoside, α-Methylglucoside[1][2]

-

CAS Number: 97-30-3[3]

-

Molecular Formula: C₇H₁₄O₆[1]

Caption: 2D representation of Methyl α-D-glucopyranoside.

Section 2: Core Physicochemical Properties

The behavior of Methyl α-D-glucopyranoside in experimental systems is dictated by its physical and chemical properties. These values are critical for everything from preparing stock solutions to interpreting binding data.

| Property | Value | Significance in Research & Development |

| Appearance | White crystalline powder or solid[1][4] | Indicates purity. Off-white or yellow coloration may suggest impurities or degradation. |

| Melting Point | 168 - 171 °C[2][5] | A sharp, defined melting range is a primary indicator of high purity. |

| Solubility | Highly soluble in water (≥500 mg/mL); Insoluble in ether[1][6] | High aqueous solubility is essential for preparing concentrated stock solutions for biological assays. Insolubility in nonpolar solvents like ether is typical for polyhydroxylated compounds. |

| Optical Activity | [α]²⁰/D = +156° to +160° (c=10, H₂O)[3] | Confirms the specific α-D-anomer configuration, which is crucial for stereospecific interactions with proteins and enzymes. |